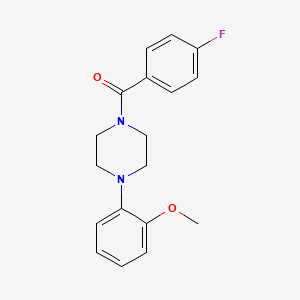

1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Description

Properties

IUPAC Name |

(4-fluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c1-23-17-5-3-2-4-16(17)20-10-12-21(13-11-20)18(22)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURXARZDJXFYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 4-fluorobenzoyl chloride with 4-(2-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine and related compounds:

*Calculated based on molecular formula C18H18FN2O2.

†Estimated from HBK series data .

Key Observations:

Substituent Position and Electronic Effects: The 4-fluorobenzoyl group in the target compound provides moderate electron withdrawal, whereas 2-fluorobenzoyl () or 3-fluorobenzoyl () analogs alter dipole moments and binding affinities.

Biological Activity: Azapérone (), a related butyrophenone-piperazine hybrid, demonstrates antipsychotic effects, suggesting that fluorinated piperazines may target dopamine or serotonin receptors. The HBK series () includes chloro and methyl substitutions, which enhance steric bulk and may improve blood-brain barrier penetration compared to the target compound.

Toxicity and Safety :

- Simpler analogs like 1-(4-fluorophenyl)piperazine () exhibit acute toxicity, but the addition of bulky groups (e.g., benzoyl, methoxyphenyl) likely reduces these risks by altering metabolism and distribution.

Biological Activity

1-(4-Fluorobenzoyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound notable for its potential biological activities. This compound combines a fluorobenzoyl group with a methoxyphenyl moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

- Molecular Formula : C18H19FN2O2

- Molecular Weight : 316.35 g/mol

- CAS Number : 326902-20-9

The structure of the compound can be represented as follows:

This compound features a piperazine ring, which is known for its ability to interact with various receptors and enzymes due to its nitrogen atoms.

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neuronal signaling pathways.

- Enzyme Inhibition : The presence of the fluorobenzoyl group suggests potential inhibitory effects on specific enzymes involved in metabolic processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological effects, including:

- Antimicrobial Activity : Some derivatives have shown promising results against Gram-positive bacteria and fungi.

- Anticancer Properties : Certain studies suggest that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth.

Antimicrobial Activity

A study investigating the antimicrobial properties of benzoyl-piperazine derivatives found that compounds with similar structures exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

In vitro studies have shown that piperazine derivatives can protect neuronal cells from oxidative stress-induced damage. For instance, compounds exhibiting structural similarities to this compound were evaluated for their ability to inhibit neurotoxic agents such as MPP+ in SH-SY5Y neuroblastoma cells, demonstrating significant neuroprotective effects .

Enzyme Inhibition Studies

Research on related compounds has indicated their potential as inhibitors of tyrosinase (TYR), an enzyme involved in melanin production. Compounds with a similar piperazine structure were shown to exhibit competitive inhibition with low IC50 values, indicating strong binding affinity . This suggests that this compound may also possess enzyme inhibitory properties.

Data Table: Biological Activity Comparison

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.

- Employ catalytic agents like 4-dimethylaminopyridine (DMAP) to accelerate acylation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions.

How can researchers validate the purity and structural integrity of this compound?

Basic Research Focus

Purity assessment is critical due to the compound’s structural complexity:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities .

- Spectroscopy : Confirm the structure via H/C NMR (e.g., characteristic peaks: δ 7.2–7.4 ppm for fluorophenyl protons, δ 3.8 ppm for methoxy group) and FT-IR (C=O stretch at ~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: ~354.14 for CHFNO) .

What in vitro methodologies are suitable for evaluating the biological activity of this compound?

Advanced Research Focus

Piperazine derivatives are often screened for receptor-binding or enzyme-inhibitory activity:

- Receptor Binding Assays : Radioligand displacement assays (e.g., serotonin 5-HT or dopamine D2 receptors) using transfected HEK293 cells .

- Kinase Inhibition : Fluorescence-based kinase activity assays (e.g., tyrosine kinases) with ATP-competitive probes .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or HepG2) to assess IC values .

Q. Methodological Approach :

- Synthesize derivatives with systematic substitutions.

- Compare bioactivity data (e.g., IC, binding constants) to identify critical functional groups.

How should researchers address contradictions in reported physicochemical data for this compound?

Advanced Research Focus

Discrepancies in melting points, solubility, or spectral data may arise from:

Q. Resolution Strategies :

- Reproduce synthesis and characterization using standardized protocols.

- Cross-validate data with multiple techniques (e.g., DSC for melting point, PXRD for crystallinity) .

- Reference high-quality databases (e.g., PubChem, Reaxys) for consensus values .

What computational tools are effective for predicting the ADMET properties of this compound?

Advanced Research Focus

Predictive modeling aids in early-stage drug development:

Q. Example Prediction :

| Property | Predicted Value |

|---|---|

| LogP | 2.8 (moderate lipophilicity) |

| BBB Penetration | Yes (CNS-active) |

| CYP2D6 Inhibition | High risk |

What safety precautions are recommended when handling this compound?

Basic Research Focus

The compound may exhibit hazards similar to related piperazines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.